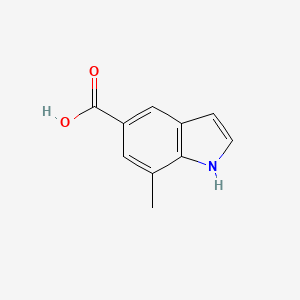

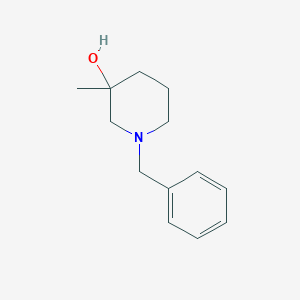

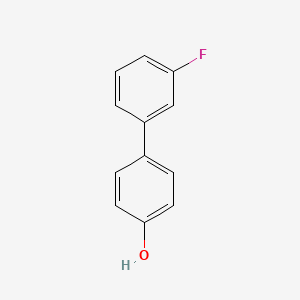

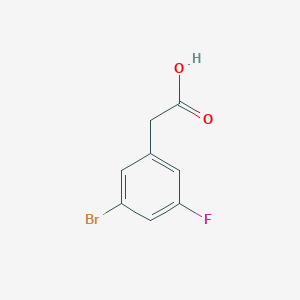

![molecular formula C14H11BrN2 B1339342 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 281192-93-6](/img/structure/B1339342.png)

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine

カタログ番号 B1339342

CAS番号:

281192-93-6

分子量: 287.15 g/mol

InChIキー: XGECCZZIAJKFBI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s a heterocyclic compound that has been studied for its potential in cancer therapy, specifically as an inhibitor of the fibroblast growth factor receptor (FGFR) .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the compounds in 45-60% yield .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex and can be analyzed using various techniques . Unfortunately, specific details about the molecular structure of 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine are not available in the sources I found.科学的研究の応用

Application in Organic Chemistry

- Summary of the Application : The compound is used in the synthesis of previously inaccessible 7-aza-2,3-indolynes. These N-heteroaromatics are key elements of pharmaceuticals, agrochemicals, and materials. N-Heteroarynes provide a scaffold to build these essential molecules but are underused because five-membered N-heteroarynes have been largely inaccessible on account of the strain of a triple bond in that small of a ring .

- Methods of Application or Experimental Procedures : A series of 1,2-bis(dicyclohexylphosphino)ethane nickel 7-azaindol-2,3-yne complexes were synthesized and characterized crystallographically and spectroscopically .

- Results or Outcomes : Ambiphilic reactivity of the nickel 7-azaindol-2,3-yne complexes was observed with multiple nucleophilic, electrophilic, and enophilic coupling partners .

Application in Medicinal Chemistry

- Summary of the Application : The azaindole framework, including 1-benzyl-3-bromo-7-azaindole, is used in the design of kinase inhibitors .

- Methods of Application or Experimental Procedures : 3,5-Disubstituted-7-azaindole derivatives were readily prepared in two steps from 1-tosyl-3-iodo-5-bromo-7-azaindole after two successive palladium catalyzed cross coupling reaction using 1- (substituted)benzyl- and 1-methyl- 3-boronate imidazoles .

- Results or Outcomes : This kinase was then found to be a possible target in oncology, and several azaindoles were reported as good inhibitors .

Application in Drug Discovery

- Summary of the Application : The azaindole framework, including 1-benzyl-3-bromo-7-azaindole, is used in the design of kinase inhibitors .

- Methods of Application or Experimental Procedures : 3,5-Disubstituted-7-azaindole derivatives were readily prepared in two steps from 1-tosyl-3-iodo-5-bromo-7-azaindole after two successive palladium catalyzed cross coupling reaction using 1- (substituted)benzyl- and 1-methyl- 3-boronate imidazoles .

- Results or Outcomes : This kinase was then found to be a possible target in oncology, and several azaindoles were reported as good inhibitors .

Application in Synthesis of Biologically Active Molecules

- Summary of the Application : This compound serves as a valuable building block in the synthesis of various biologically active molecules .

- Methods of Application or Experimental Procedures : The compound finds applications in medicinal chemistry and drug discovery research .

- Results or Outcomes : It has potential as an anticancer and antimicrobial agent .

Application in Palladium-Catalyzed C–N and C–O Bond Formation

- Summary of the Application : Palladium-catalyzed C–N and C–O bond-forming reactions between 4-substituted 7-azaindoles and amides, amines, amino acid esters or phenols have recently gained popularity among the scientific community .

- Methods of Application or Experimental Procedures : These reactions are used for different drug-discovery and -development programs .

- Results or Outcomes : The use of 1-benzyl-3-bromo-7-azaindole in these reactions has contributed to the development of new therapeutic agents .

Application in Synthesis of Biologically Active Molecules

- Summary of the Application : This compound serves as a valuable building block in the synthesis of various biologically active molecules .

- Methods of Application or Experimental Procedures : The compound finds applications in medicinal chemistry and drug discovery research .

- Results or Outcomes : It has potential as an anticancer and antimicrobial agent .

Application in Palladium-Catalyzed C–N and C–O Bond Formation

- Summary of the Application : Palladium-catalyzed C–N and C–O bond-forming reactions between 4-substituted 7-azaindoles and amides, amines, amino acid esters or phenols have recently gained popularity among the scientific community for different drug-discovery and -development programs .

- Methods of Application or Experimental Procedures : These reactions are used for different drug-discovery and -development programs .

- Results or Outcomes : The use of 1-benzyl-3-bromo-7-azaindole in these reactions has contributed to the development of new therapeutic agents .

将来の方向性

特性

IUPAC Name |

1-benzyl-3-bromopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-13-10-17(9-11-5-2-1-3-6-11)14-12(13)7-4-8-16-14/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGECCZZIAJKFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572938 | |

| Record name | 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

281192-93-6 | |

| Record name | 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine (500 mg) in N,N-dimethylformamide (10 mL) was added NaH (70 mg). The mixture was stirred for 50 minutes, and (bromomethyl)benzene (0.290 mL) was added dropwise. The reaction was stirred for 48 hours and quenched by the addition of water and ethyl acetate. The layers were separated, and the organic layer was washed with brine, dried with Na2SO4, filtered and concentrated. The residue was purified by silica gel chromatography, eluting with 2:1 hexane to ethyl acetate, to give the title compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。